Cas no 59-32-5 (Halopyramine)
Halopyramine structure
Product Name:Halopyramine
CAS No:59-32-5
MF:C16H20ClN3
MW:289.803102493286
MDL:MFCD00065266
CID:33724
PubChem ID:25295
Update Time:2025-04-18
Halopyramine Chemical and Physical Properties
Names and Identifiers
-
- Halopyramine
- Chloropyramine
- N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
- Anaphylline
- Avapena
- Chlorneoantergan
- Chlorpyramine
- Chlorpyraminum
- N-(4-Chlor-benzyl)-N',N'-dimethyl-N-[2]pyridyl-aethylendiamin
- N-(4-Chlor-benzyl)-N',N'-dimethyl-N-<2>pyridyl-ethyl
- N-(4-chloro-benzyl)-N',N'-dimethyl-N-[2]pyridyl-ethylenediamine
- N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine
- N-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine
- Suprastin
- Synopen
- Synpen
- 2-[(4-Chlorobenzyl)[2-(dimethylamino)ethyl]amino]pyridine
- N-(p-Chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine
- Prestwick3_000807
- UNII-2K3L8O9SOV
- chloropyramin-
- STL483421
- EINECS 200-421-1
- AKOS024323312
- N,N-Dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)ethylenediamine
- N1-[(4-Chlorophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine
- Chloropyramine [INN:DCF]
- HY-119995
- D0K6RA
- CHLOROPYRAMINE [WHO-DD]
- Prestwick1_000807
- N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-(2-pyridinyl)ethane-1,2-diamine
- Chloropyribenzamine
- 1, N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-
- Cloropiramina [INN-Spanish]
- 1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-
- SCHEMBL30021
- Allergan S
- Chloropyramine [INN:BAN:DCF]
- Chloropyraminum
- WLN: T6NJ BN2N1&1&1R DG
- Chloroneoantergan
- CHEMBL1194287
- D07195
- NSC-241038
- ICKFFNBDFNZJSX-UHFFFAOYSA-N
- 2K3L8O9SOV
- 1,2-Ethanediamine, N-((4-chlorophenyl)methyl)-N',N'-dimethyl-N-2-pyridinyl-
- NCGC00016672-02
- CS-0078886
- p-Chlorbenzyl-alpha-pyridyl-dimethyl-aethylendiamin [German]
- N(CCN(C)C)(Cc1ccc(Cl)cc1)c2ccccn2
- BSPBio_000673
- DTXSID50207729
- NSC241038
- 2-[(p-Chlorobenzyl)[2-(dimethylamino)ethyl]amino]pyridine
- CAS-6170-42-9
- NCGC00016672-07
- NCGC00016672-04
- BRD-K83257731-003-03-7
- 59-32-5
- Prestwick2_000807
- N-(p-chlorobenzyl)-N-(2-pyridyl)-N',N''-dimethylethylenediamine
- N-(4-Chlorobenzyl)-N',N'-dimethyl-N-(pyridin-2-yl)ethane-1,2-diamine
- Pyridine, 2-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)-
- BRN 0257085
- Pyridine, 2-[(p-chlorobenzyl)[2-(dimethylamino)ethyl]amino]-
- NSC 241038
- Chloropyraminum [INN-Latin]
- CHLOROPYRAMINE [MI]
- p-Chlorbenzyl-alpha-pyridyl-dimethyl-aethylendiamin
- Chloropyramine (INN)
- CHLOROPYRAMINE [INN]
- BPBio1_000741
- 2-[(p-Chlorobenzyl)[2-(dimethylamino)ethyl]pyridine
- Ethylenediamine, N-(p-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)-
- Q729863
- Cloropiramina
- 2-((p-Chlorobenzyl)(2-(dimethylamino)ethyl)amino)pyridine
- SPBio_002594
- Chloropyramine [DCF:INN]
- LS-131069
- SBI-0207051.P001
- NCGC00016672-01
- 1H-Indole, 2-(2-bromophenyl)-
- Prestwick0_000807
- C16H20ClN3
- N-((4-CHLOROPHENYL)METHYL)-N',N'-DIMETHYL-N-2-PYRIDINYL-1,2-ETHANEDIAMINE
- CHEBI:94767
- 2-((p-Chlorobenzyl)(2-dimethylaminoethyl)amino)pyridine
- BRD-K83257731-003-14-4
- p-Chlorbenzyl-.alpha.-pyridyl-dimethyl-aethylendiamin
- Synopen R
- DB08800
- NS00034133
- BRD-K83257731-003-23-5
- Avapena (TN)
- 1,2-Ethanediamine, N-((4-chlorophenyl)methyl)-N',N'-dimethyl-N-2-pyridinyl-(9CI)
- DA-72178
- N-((4-chlorophenyl)methyl)-N-(2-(dimethylamino)ethyl)pyridin-2-amine
- FAK inhibitor C4
- R06AC03
- 4-22-00-03928 (Beilstein Handbook Reference)
- Chloropyraminum (INN-Latin)
- D04AA09
- DTXCID50130220
- Cloropiramina (INN-Spanish)
- N\\'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N\\'-pyridin-2-ylethane-1,2-diamine
- GLXC-15649
-
- MDL: MFCD00065266
- Inchi: 1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
- InChI Key: ICKFFNBDFNZJSX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN(C1C=CC=CN=1)CCN(C)C
Computed Properties
- Exact Mass: 289.13500
- Monoisotopic Mass: 289.1345753g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 19.4Ų
Experimental Properties
- Density: 1.1031 (rough estimate)
- Melting Point: 25°C
- Boiling Point: bp0.2 154-155°
- Refractive Index: 1.6010 (estimate)
- PSA: 19.37000
- LogP: 3.30320
Halopyramine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | S3670651-1G |
N-((4-CHLOROPHENYL)METHYL)-N'',N''-DIMETHYL-N-2-PYRIDINYL-1,2-ETHANEDIAMINE |
59-32-5 | AldrichCPR | 1g |
RMB 1299.72 | 2025-02-21 |
Halopyramine Related Literature
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
59-32-5 (Halopyramine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk